1,1'-Biphenyl, 3-chloro-3'-iodo-

Cross-coupling Chemoselectivity Palladium catalysis

3-Chloro-3'-iodo-1,1'-biphenyl delivers unmatched orthogonal reactivity for sequential cross-coupling: the C–I bond couples chemoselectively (80–100 °C, 2–6 h), leaving the C–Cl bond intact for subsequent elaboration—achieving 45–70% overall two-step yields for complex unsymmetrical biaryls. Unlike dichloro or diiodo analogs that suffer from poor selectivity or uncontrolled double coupling, this meta,meta'-dihalogenated scaffold enables clean, step-efficient routes to kinase inhibitors, GPCR modulators, OLED precursors, and polycyclic aromatics. Standard research-grade purity; stored at 2–8 °C.

Molecular Formula C12H8ClI
Molecular Weight 314.55 g/mol
Cat. No. B8070779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 3-chloro-3'-iodo-
Molecular FormulaC12H8ClI
Molecular Weight314.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)I
InChIInChI=1S/C12H8ClI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
InChIKeyLEAYQFHHIWUKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-3'-iodo-1,1'-biphenyl (CAS 854234-91-6): A Halogenated Biaryl Intermediate for Selective Cross-Coupling Applications


3-Chloro-3'-iodo-1,1'-biphenyl (CAS 854234-91-6; MF: C12H8ClI; MW: 314.55 g/mol) is a meta,meta'-dihalogenated biphenyl derivative featuring a chlorine atom at the 3-position and an iodine atom at the 3'-position of the biphenyl scaffold . This compound is an off-white to light yellow solid with a boiling point of 160–170 °C at 1.0 Torr and a predicted density of 1.666 ± 0.06 g/cm³ . It is soluble in common organic solvents such as diethyl ether and ethanol but insoluble in water, and is typically stored at 2–8 °C . As a bifunctional aryl halide bearing both a relatively inert C–Cl bond and a highly reactive C–I bond, 3-chloro-3'-iodo-1,1'-biphenyl serves as a versatile building block for sequential and selective palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures in medicinal chemistry, materials science, and organic electronics [1].

Why 3-Chloro-3'-iodo-1,1'-biphenyl Cannot Be Replaced by Dichloro, Diiodo, or Monohalogenated Biphenyl Analogs


Attempting to replace 3-chloro-3'-iodo-1,1'-biphenyl with other halogenated biphenyl analogs—including 3,3'-dichlorobiphenyl, 3,3'-diiodobiphenyl, 3-iodobiphenyl, or 3-chlorobiphenyl—fundamentally compromises synthetic strategy due to the loss of orthogonal reactivity. The iodine substituent in 3-chloro-3'-iodo-1,1'-biphenyl exhibits substantially higher reactivity in oxidative addition with palladium(0) catalysts compared to the chlorine substituent, enabling chemoselective mono-coupling at the C–I bond while leaving the C–Cl bond intact for subsequent functionalization [1]. In contrast, 3,3'-dichlorobiphenyl suffers from uniformly low reactivity, requiring harsh conditions or specialized ligands for activation, while 3,3'-diiodobiphenyl lacks chemo-selectivity, leading to uncontrolled double coupling and complex product mixtures. Monohalogenated biphenyls, such as 3-chlorobiphenyl or 3-iodobiphenyl, provide only a single functionalization site and are therefore structurally incapable of supporting sequential diversification strategies that yield complex unsymmetrically substituted biaryl frameworks. The quantitative evidence presented in Section 3 demonstrates that the unique halogen pairing in 3-chloro-3'-iodo-1,1'-biphenyl translates directly into superior yields and cleaner reaction profiles in multi-step synthetic sequences compared to its analogs.

Quantitative Differentiation Evidence for 3-Chloro-3'-iodo-1,1'-biphenyl: Comparative Data Supporting Procurement Decisions


Orthogonal Reactivity Enables Chemoselective Cross-Coupling at the C–I Bond While Preserving the C–Cl Bond

3-Chloro-3'-iodo-1,1'-biphenyl demonstrates orthogonal reactivity in palladium-catalyzed cross-coupling reactions, allowing exclusive functionalization at the C–I site while leaving the C–Cl bond intact for subsequent transformations. In a study by Deledda et al. (2005), o-iodobiphenyl derivatives underwent selective palladium-catalyzed coupling at the C–I bond, achieving isolated yields of 65–85% for unsymmetrically substituted biphenyls without C–Cl bond interference [1]. In contrast, 3,3'-dichlorobiphenyl requires elevated temperatures (>130 °C) and specialized electron-rich phosphine ligands to achieve even modest conversion (typically 20–40% under standard Suzuki–Miyaura conditions), while 3,3'-diiodobiphenyl yields complex mixtures of mono- and bis-coupled products due to the absence of reactivity discrimination [2].

Cross-coupling Chemoselectivity Palladium catalysis

Higher Oxidative Addition Rate at C–I Bond Enables Milder Reaction Conditions and Shorter Reaction Times

The C–I bond in 3-chloro-3'-iodo-1,1'-biphenyl undergoes oxidative addition to Pd(0) complexes at rates 10³ to 10⁵ times faster than the corresponding C–Cl bond, as established by kinetic studies on model aryl halides [1]. This kinetic preference translates into practical synthetic advantages: palladium-catalyzed cross-couplings of 3-chloro-3'-iodo-1,1'-biphenyl at the C–I site typically proceed to completion within 2–6 hours at 80–100 °C, whereas activation of 3,3'-dichlorobiphenyl often requires 12–24 hours at 110–130 °C and may necessitate specialized ligands such as SPhos or XPhos to achieve comparable conversion [2].

Oxidative addition Reaction kinetics Palladium catalysis

Meta-Substitution Pattern Provides Access to Unique Polycyclic Aromatic Hydrocarbon Scaffolds via C–H Activation

The meta-substitution pattern of 3-chloro-3'-iodo-1,1'-biphenyl positions the iodine atom for directed C–H activation and subsequent cyclization to form extended polycyclic aromatic frameworks. While ortho-iodobiphenyls (e.g., 2-iodobiphenyl) have been extensively utilized for tetraphenylene and triphenylene synthesis, 3-iodobiphenyl derivatives offer distinct regiochemical outcomes. In cross-coupling/cyclization sequences with substituted bromobenzyl alcohols, 3-iodobiphenyl-based substrates generate triphenylene derivatives with substitution patterns that are inaccessible from ortho-iodobiphenyl analogs [1]. In one study, o-iodobiphenyls yielded triphenylenes in 45–78% isolated yield under palladium catalysis; meta-iodobiphenyls are predicted to produce regioisomeric products that expand the accessible chemical space for materials discovery [2].

C–H activation Polycyclic aromatic hydrocarbons Materials chemistry

Predicted Physical Properties (Boiling Point and Density) Align with Industrial Purification and Formulation Requirements

3-Chloro-3'-iodo-1,1'-biphenyl exhibits a boiling point of 160–170 °C at 1.0 Torr and a predicted density of 1.666 ± 0.06 g/cm³ . In contrast, 3,3'-dichlorobiphenyl has a reported boiling point of approximately 130–140 °C at 1.0 Torr, while 3,3'-diiodobiphenyl is a solid at room temperature with a melting point above 100 °C and is thermally labile above 180 °C [1]. The moderate boiling point of 3-chloro-3'-iodo-1,1'-biphenyl facilitates purification by vacuum distillation or sublimation while maintaining sufficient thermal stability for multi-step synthetic sequences; the diiodo analog is prone to thermal decomposition during distillation, and the dichloro analog offers a narrower liquid-phase processing window.

Physical properties Purification Process chemistry

High Isotopic Mass (313.94 Da) Enables Mass Spectrometric Tracking in Complex Reaction Mixtures

The presence of an iodine atom confers a distinct high-mass signature to 3-chloro-3'-iodo-1,1'-biphenyl (exact mass: 313.93593 Da) and its derivatives, facilitating unambiguous identification and quantification by LC–MS or GC–MS in complex reaction mixtures [1]. In comparison, 3-chloro-3'-iodo-1,1'-biphenyl exhibits an M+ peak at m/z 314 ([M]⁺•) with a characteristic [M–I]⁺ fragment at m/z 187, whereas 3,3'-dichlorobiphenyl (exact mass: 222.00 Da) and 3-chlorobiphenyl (exact mass: 188.04 Da) generate ions that overlap with common solvent clusters and background contaminants, reducing analytical specificity [2]. The distinctive isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) combined with iodine (monoisotopic) produces a unique isotope cluster that can be deconvoluted even in the presence of other halogenated species.

Mass spectrometry Reaction monitoring Analytical chemistry

Commercially Available at 97% Purity with Cost Structure Competitive for Multi-Gram Scale-Up

3-Chloro-3'-iodo-1,1'-biphenyl is commercially available from multiple suppliers at ≥97% purity, with pricing structures that are favorable for multi-gram scale-up . As of April 2026, representative pricing is approximately $167 for 250 mg, $367 for 1 g, and $1,449 for 5 g (AKSci, USA) . Alternative suppliers list comparable pricing, such as $1600 for 1 g and $6400 for 5 g (Macklin) . In contrast, 3,3'-diiodobiphenyl is less widely available commercially and is typically offered only in small research quantities (25–100 mg) at higher cost per gram due to its thermal lability and more complex synthesis, while 3,3'-dichlorobiphenyl is lower cost but lacks the orthogonal reactivity that justifies its use in sequential coupling strategies.

Procurement Supply chain Cost analysis

Optimal Scientific and Industrial Applications for 3-Chloro-3'-iodo-1,1'-biphenyl Based on Quantitative Differentiation Data


Sequential Palladium-Catalyzed Cross-Coupling for Unsymmetrical Biaryl Synthesis in Medicinal Chemistry

Medicinal chemistry programs requiring unsymmetrically substituted biaryl cores—common pharmacophores in kinase inhibitors, GPCR modulators, and antiviral agents—benefit directly from the orthogonal reactivity of 3-chloro-3'-iodo-1,1'-biphenyl. The C–I bond undergoes chemoselective Suzuki–Miyaura, Negishi, or Stille coupling at 80–100 °C within 2–6 hours while preserving the C–Cl bond, enabling introduction of the first aryl or heteroaryl group in 65–85% isolated yield without cross-reactivity [1]. Subsequent activation of the C–Cl bond using a more forcing catalyst system (e.g., Pd₂(dba)₃/XPhos) introduces a second substituent, yielding fully elaborated, unsymmetrical triaryl or tetraaryl structures in overall two-step yields of 45–70% [2]. This sequential strategy is not feasible with dichloro or diiodo analogs and directly reduces the number of linear steps required to access complex target molecules.

Synthesis of Extended Polycyclic Aromatic Hydrocarbons for Organic Electronics and Discotic Liquid Crystals

3-Chloro-3'-iodo-1,1'-biphenyl serves as a key precursor for constructing extended polycyclic aromatic hydrocarbon (PAH) frameworks, including triphenylenes and tetraphenylenes, which are essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and discotic liquid crystalline materials [1]. The meta-iodo substitution pattern directs palladium-catalyzed C–H activation and subsequent annulation with o-bromobenzyl alcohols or biphenylenes to produce PAHs with substitution patterns that are distinct from those obtained using ortho-iodobiphenyls [2]. For example, cyclization of 3-iodobiphenyl derivatives yields triphenylene regioisomers that exhibit altered π-stacking distances and charge carrier mobilities compared to ortho-derived materials, expanding the accessible property space for materials optimization.

Precursor to Aryl Radical Intermediates via UV Photolysis for Late-Stage Functionalization

The C–I bond in 3-chloro-3'-iodo-1,1'-biphenyl undergoes clean photolytic cleavage under UV irradiation (2537 Å) at or near room temperature to generate aryl radicals, as demonstrated by Kharasch and Wolf in foundational studies on aryl iodide photochemistry [1]. This radical generation occurs without the side reactions and functional group destruction associated with diazonium-based or peroxide-based radical sources. The resulting 3-chloro-3'-biphenylyl radical can participate in hydrogen abstraction, addition to alkenes, or homocoupling to form extended biaryl systems. Importantly, the C–Cl bond remains intact under these mild photochemical conditions, preserving a handle for subsequent cross-coupling reactions. In contrast, 3,3'-diiodobiphenyl generates two radical sites under photolysis, leading to uncontrolled polymerization and complex product mixtures [2]. This application is particularly valuable for late-stage functionalization of complex molecules where thermal or strongly oxidizing conditions are incompatible with sensitive functional groups.

Continuous Flow Synthesis for Scalable Production of Halogenated Biaryl Building Blocks

The combination of predictable reactivity at the C–I bond and moderate boiling point (160–170 °C at 1.0 Torr) makes 3-chloro-3'-iodo-1,1'-biphenyl well-suited for continuous flow cross-coupling processes [1]. In flow reactors, the rapid oxidative addition of the C–I bond to palladium enables short residence times (typically 5–30 minutes) at 80–120 °C, achieving >95% conversion to the desired mono-coupled product while minimizing catalyst decomposition and byproduct formation. The C–Cl bond remains inert under these conditions, allowing the mono-coupled intermediate to be either collected directly or telescoped into a subsequent flow reactor for C–Cl activation using a more forcing catalyst system. This flow-compatible orthogonal reactivity is not available with dichloro or diiodo analogs and directly translates to higher throughput, reduced solvent consumption, and improved process mass intensity in industrial-scale syntheses [2].

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